Brevifoliol

Descripción

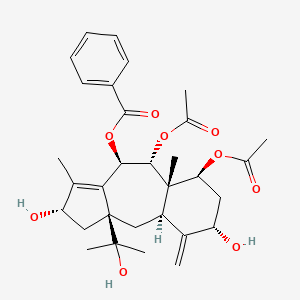

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

134955-83-2 |

|---|---|

Fórmula molecular |

C31H40O9 |

Peso molecular |

556.6 g/mol |

Nombre IUPAC |

[(2S,4R,5R,5aS,6S,8S,9aR,10aS)-5,6-diacetyloxy-2,8-dihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-4-yl] benzoate |

InChI |

InChI=1S/C31H40O9/c1-16-21-14-31(29(5,6)37)15-23(35)17(2)25(31)26(40-28(36)20-11-9-8-10-12-20)27(39-19(4)33)30(21,7)24(13-22(16)34)38-18(3)32/h8-12,21-24,26-27,34-35,37H,1,13-15H2,2-7H3/t21-,22+,23+,24+,26-,27+,30+,31+/m1/s1 |

Clave InChI |

VWGCDYGRSUJYGJ-GPOPEEISSA-N |

SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3CC2(CC1O)C(C)(C)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |

SMILES isomérico |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3C[C@@]2(C[C@@H]1O)C(C)(C)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |

SMILES canónico |

CC1=C2C(C(C3(C(CC(C(=C)C3CC2(CC1O)C(C)(C)O)O)OC(=O)C)C)OC(=O)C)OC(=O)C4=CC=CC=C4 |

Sinónimos |

brevifoliol |

Origen del producto |

United States |

Natural Occurrence and Distribution of Brevifoliol

Plant Sources and Biodiversity of Taxus Species

Brevifoliol is a specialized metabolite found exclusively within plants of the genus Taxus, commonly known as yews. These evergreen trees and shrubs are distributed across the northern hemisphere. nih.gov The production and accumulation of taxoids, including this compound, can vary significantly between and within species due to genetic and environmental factors. mdpi.com

The Himalayan yew, Taxus wallichiana, is a significant natural source of this compound. neocities.orgnih.govmdpi.com Research and isolation studies have consistently identified this compound in the leaves, also referred to as needles, of the plant. neocities.orgnih.gov The process for its isolation often involves extracting dried and crushed needles with solvents like methanol (B129727). neocities.orgnih.gov T. wallichiana is also a source for a variety of other taxanes, making it a plant of considerable phytochemical interest. nih.gov

Historically, this compound was first isolated from the leaves of the Pacific yew, Taxus brevifolia. google.comgoogle.com This species, native to the Pacific Northwest of North America, is renowned as the original source of the prominent anticancer compound paclitaxel (B517696) (Taxol). acs.orgnih.gov this compound is one of many taxoids found in T. brevifolia, which contains a complex mixture of these diterpenoids in its various tissues. nih.govresearchgate.net

This compound has also been isolated from Taxus baccata, the European or English yew. nih.gov This species is widely distributed across Europe, North Africa, and Western Asia and is known to produce a diverse array of taxoids. charnwoodforaging.co.uk The presence of this compound in T. baccata underscores the shared biosynthetic pathways for rearranged taxoids within the Taxus genus.

The genus Taxus includes several other species known to produce a rich diversity of taxoids, including compounds structurally related to this compound. This compound belongs to a class of rearranged taxoids known as 11(15→1)-abeotaxoids. mdpi.comresearchgate.net Taxoids with similar rearranged skeletons have been identified in other yew species.

Taxus x media : This hybrid yew, a cross between T. baccata and T. cuspidata, is a known source of various taxoids, including rearranged abeotaxanes found in its roots. researchgate.netnih.gov

Taxus cuspidata : The Japanese yew contains a wide array of taxoids with diverse skeletons, including those with rearranged 5/7/6-membered ring systems characteristic of abeotaxanes. nih.gov

Taxus canadensis : The Canadian yew is a source of numerous taxanes with various ring systems. nih.govnaturalmedicinalherbs.net While not the primary source of this compound, its chemical diversity suggests the presence of complex biosynthetic pathways.

Taxus yunnanensis : Rearranged abeotaxanes have been isolated from the leaves and stems of this species. nih.gov

The following table summarizes the occurrence of this compound in the primary Taxus species.

| Species | Common Name | Occurrence of this compound Confirmed |

| Taxus wallichiana | Himalayan Yew | Yes |

| Taxus brevifolia | Pacific Yew | Yes |

| Taxus baccata | European Yew | Yes |

Anatomical Localization within Plant Tissues (e.g., needles, bark, wood)

The concentration of this compound is not uniform throughout the yew tree; it is localized in specific tissues.

Needles (Foliage): The primary site of this compound accumulation is the needles (leaves) of Taxus trees. nih.gov It was first isolated from the leaves of T. brevifolia and is also extracted from the needles of T. wallichiana. google.comgoogle.comresearchgate.net Studies on T. brevifolia have shown that the concentration of this compound can increase in the needles during the growing season, reaching levels significantly higher than in other tissues. nih.gov

Bark: this compound is also present in the bark of Taxus species, though generally at lower concentrations compared to the needles. nih.gov An analysis of T. brevifolia demonstrated that the concentration of this compound in needles could be as much as nine times greater than in the bark. nih.gov While the bark of the Pacific yew is a well-known source for other taxoids like paclitaxel, it appears to be a secondary reservoir for this compound. nih.gov

Wood: Specific quantitative data on the presence of this compound in the wood of Taxus species is limited. However, for taxoids in general, the concentration tends to be highest in tissues with high metabolic activity and defensive functions, such as needles and bark, and lower in the woody xylem.

The distribution of this compound within Taxus brevifolia is summarized in the table below.

| Plant Tissue | Relative Concentration of this compound |

| Needles (Foliage) | High |

| Bark | Low to Moderate |

| Wood | Not specifically reported, likely low |

Isolation and Purification Methodologies for Brevifoliol

Overview of Extraction Techniques

Extraction is the initial and critical step in isolating Brevifoliol from its natural source, primarily the needles and twigs of Taxus species. The primary goal is to effectively draw out the target compound from the solid plant material into a liquid solvent phase.

Solvent extraction is the most widely employed method for obtaining crude extracts containing this compound. Alcohols, particularly methanol (B129727) and ethanol, are frequently chosen as the extraction solvents due to their polarity, which is suitable for dissolving taxane (B156437) diterpenoids like this compound.

A documented method for the isolation of this compound from the dried needles of Taxus x media 'Hicksii' specifies the use of methanol as the extraction solvent. google.com The ground plant material is subjected to repeated extractions with methanol at ambient temperature to ensure thorough removal of the desired compounds from the plant tissue. google.com Following extraction, the alcoholic extracts are combined and concentrated under reduced pressure to yield a crude extract. This initial extract contains a mixture of various phytochemicals, including this compound, other taxanes, chlorophyll, and lipids.

The general process involves:

Grinding the dried plant material to increase the surface area for solvent penetration.

Macerating or percolating the powdered material with an alcohol, such as methanol or ethanol.

Repeating the extraction process multiple times to enhance the recovery of this compound.

Combining the solvent fractions and concentrating them, typically using a rotary evaporator, to produce a viscous crude extract.

The efficiency of solvent extraction is influenced by several key parameters. Optimizing these conditions is crucial for maximizing the yield of this compound while minimizing the co-extraction of undesirable impurities and reducing solvent consumption and time. While specific optimization studies for this compound are not extensively detailed, research on the extraction of the broader class of taxanes from Taxus species provides valuable insights. Response Surface Methodology (RSM) is a common statistical approach used to optimize these parameters. mdpi.commdpi.com

The primary factors influencing extraction efficiency include:

Solvent Concentration: The ratio of alcohol to water can significantly affect the polarity of the solvent and its ability to dissolve target compounds. For taxanes, alcohol concentrations typically in the range of 80-90% are often found to be optimal. mdpi.commdpi.com

Solid-to-Liquid Ratio: This ratio determines the volume of solvent used relative to the amount of plant material. A higher ratio can lead to better extraction efficiency but also results in larger solvent volumes to handle and evaporate. Optimized ratios for taxane extraction are often found in the range of 1:15 to 1:21 g/mL. mdpi.commdpi.com

Extraction Temperature: Higher temperatures can increase solvent efficiency and diffusion rates. However, excessively high temperatures may risk degrading thermally sensitive compounds. For ultrasonic-assisted extraction of taxanes, temperatures around 40°C have been identified as optimal. mdpi.com

Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compound into the solvent. For taxanes, optimal ultrasonic extraction times have been reported to be between approximately 47 and 60 minutes. mdpi.commdpi.com

Interactive Table: Optimized Extraction Parameters for Taxanes from Taxus Species using RSM.

| Parameter | Range Studied | Optimal Value | Reference |

|---|---|---|---|

| Ethanol Concentration (%) | 50-100 | 83.50 | mdpi.com |

| Methanol Concentration (%) | Not specified | 90 | mdpi.com |

| Solid-to-Liquid Ratio (g/mL) | 1:5-1:30 | 1:20.88 | mdpi.com |

| Solid-to-Liquid Ratio (g/mL) | Not specified | 1:15 | mdpi.com |

| Ultrasonic Time (min) | 5-90 | 47.63 | mdpi.com |

| Ultrasonic Time (min) | Not specified | 60 | mdpi.com |

| Ultrasonic Power (W) | 20-200 | 140 | mdpi.com |

These optimized conditions for general taxane extraction serve as a strong guideline for developing an efficient extraction protocol specifically for this compound.

Chromatographic Separation Strategies

Following extraction and concentration, the crude extract undergoes several stages of chromatographic separation to isolate this compound from the complex mixture of other co-extracted compounds.

Column chromatography is a fundamental purification technique used for the large-scale separation of compounds from a mixture. researchgate.net For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase due to its ability to separate compounds based on polarity. google.com

In a specific method for this compound isolation, the crude extract is applied to a silica gel column. google.com The separation is achieved by eluting the column with a mobile phase of increasing polarity. A typical elution process involves:

Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of a pre-packed silica gel column.

Elution: The column is eluted with a non-polar solvent, such as chloroform, to wash out highly non-polar impurities.

Gradient Elution: The polarity of the mobile phase is gradually increased by adding a more polar solvent, like methanol. A specific method reports the elution of this compound using a mixture of 1-2% methanol in chloroform. google.com

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed for the presence of the target compound.

Fractions containing this compound are combined, concentrated, and may be further purified by crystallization from a solvent system like acetone (B3395972)/ligroin to yield the pure compound. google.com

Reverse Phase Liquid Chromatography (RPLC), particularly High-Performance Liquid Chromatography (HPLC), is a high-resolution technique used for the final purification and quantitative analysis of compounds like this compound. mdpi.com In contrast to normal-phase chromatography, RPLC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. nih.gov

In the context of taxane separation, RPLC is highly effective. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds are retained more strongly on the column. nih.gov

A typical RPLC method for analyzing or purifying this compound would involve:

Stationary Phase: An octadecylsilane (B103800) (C18) column is the most common choice for taxane separation. mdpi.com

Detection: A UV detector is commonly used, with the detection wavelength set to around 227 nm, which is an absorption maximum for many taxanes. mdpi.comnih.gov

RPLC is invaluable for obtaining highly pure this compound and for the quantitative determination of its concentration in various extracts and fractions. nih.govnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used extensively during the isolation process to monitor the progress of the purification. researchgate.net It is primarily used to:

Analyze the composition of the crude extract.

Monitor the separation achieved during column chromatography by analyzing the collected fractions.

Determine the appropriate solvent system (mobile phase) for column chromatography.

For the analysis of taxane-containing fractions, silica gel coated plates (TLC Si60 F254) are commonly used. researchgate.net The separated spots on the TLC plate are visualized under UV light (at 254 nm) or by spraying with a suitable chemical reagent. The retention factor (Rf value) of each spot is calculated to identify compounds by comparing them with a pure standard of this compound.

Several mobile phase systems have been reported for the TLC separation of taxoids, which would be applicable for the analysis of this compound-containing fractions. Examples include:

Chloroform-acetone (e.g., 15:5 v/v) researchgate.net

n-heptane-ethyl acetate (B1210297) (e.g., 5:5 v/v) researchgate.net

Benzene-chloroform-acetone-methanol (e.g., 20:92.5:15:7.5 v/v/v/v)

By spotting the various fractions collected from column chromatography onto a TLC plate and developing it, fractions with similar profiles can be combined, and those containing the pure compound of interest can be identified for further processing.

Crystallization and Recrystallization Procedures

Crystallization is a key step in the purification of this compound, effectively separating it from soluble impurities and other structurally similar taxanes. The process relies on the principle of differential solubility of the compound in a given solvent system at varying temperatures.

Following initial separation by chromatographic methods, such as reverse-phase chromatography, fractions enriched with this compound are concentrated. The concentrated extract is then subjected to crystallization. One documented method for the crystallization of this compound involves the use of a solvent system of acetone and ligroin. In this procedure, the crude this compound is dissolved in a minimal amount of acetone, and ligroin is gradually added as an anti-solvent to decrease the solubility of this compound, leading to the formation of crystals upon standing. This particular method has been reported to yield pure this compound.

For the broader class of taxanes, which includes this compound, antisolvent recrystallization has been demonstrated as an effective technique for significant purification. This method involves dissolving the crude taxane extract in a suitable solvent, followed by the addition of an anti-solvent in which the taxanes are insoluble. For instance, a study on the purification of taxanes from Taxus cuspidata utilized methanol as the solvent and water as the anti-solvent. This process dramatically increased the purity of the taxane mixture from 0.20% to 23.238%. While this study did not focus specifically on this compound, the principles are applicable to its purification. The efficiency of antisolvent recrystallization is influenced by several factors, including the concentration of the crude extract, the ratio of anti-solvent to solvent, deposition temperature, and deposition time.

General recrystallization procedures for taxanes often involve dissolving the crystalline material in a hot solvent and allowing it to cool slowly, which promotes the growth of larger, purer crystals. Impurities tend to remain in the mother liquor. The choice of solvent is critical and is determined by the solubility characteristics of the specific taxane.

| Compound | Method | Solvent System | Key Parameters | Outcome |

|---|---|---|---|---|

| This compound | Crystallization | Acetone/Ligroin | - | Yielded pure this compound. google.com |

| Taxanes (General) | Antisolvent Recrystallization | Methanol (Solvent), Water (Anti-solvent) | Crude extraction concentration: 555.28 mg/mL Anti-solvent to solvent volume ratio: 28.16 Deposition temperature: 22.91 °C Deposition time: 1.76 min | Purity of taxanes increased from 0.20% to 23.238%. nih.gov |

Comparative Analysis of Isolation Efficiencies

The efficiency of isolating this compound is highly dependent on the chosen extraction and purification strategy, as well as the source material. Different methodologies have been developed over time, moving from more cumbersome, multi-step processes to more streamlined and efficient approaches.

A significant advancement in the isolation of taxanes, including this compound, has been the adoption of a single reverse-phase column chromatography step. This method is noted to be simpler and more efficient, allowing for the direct crystallization of several taxanes from the eluted fractions. nih.gov A study utilizing this approach reported the isolation of this compound from the needles of Taxus brevifolia with a notable yield of 0.17%. nih.gov This represents a substantial improvement over the yields obtained with more complex, multi-step procedures.

Another study, which also employed a chromatographic process followed by crystallization from acetone/ligroin, reported a yield of 0.01% for pure this compound. google.com The difference in reported yields can be attributed to various factors, including the specific plant material used (species, age, and geographical location), the initial concentration of this compound in the biomass, and the specifics of the extraction and purification protocol.

| Isolation Method | Source Material | Reported Yield of this compound | Reference |

|---|---|---|---|

| Single Reverse-Phase Column Chromatography followed by Crystallization | Needles of Taxus brevifolia | 0.17% | nih.gov |

| Chromatography followed by Crystallization from Acetone/Ligroin | Not specified | 0.01% | google.com |

Biosynthetic Pathways of Brevifoliol

Precursor Pathways for Diterpenoid Synthesis

All terpenoids, including diterpenoids like brevifoliol, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Plants utilize two distinct pathways to produce these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.netnih.gov These pathways are spatially separated within the plant cell, with the MVA pathway operating in the cytosol and the MEP pathway located in the plastids. oup.com

Mevalonate Pathway Contribution

The mevalonate (MVA) pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonic acid (MVA), a key step catalyzed by the enzyme HMG-CoA reductase. Following a series of phosphorylations and a decarboxylation, MVA is converted into IPP. While the MVA pathway is crucial for the synthesis of sesquiterpenes (C15) and triterpenes (C30) like sterols, research has shown that it does not contribute to the formation of the taxane (B156437) carbon skeleton itself. researchgate.netresearchgate.net

Methylerythritol 4-Phosphate (MEP) Pathway Contribution

The biosynthesis of the diterpenoid core of all taxanes, including this compound, originates from the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. nih.govnih.gov This pathway, also known as the non-mevalonate pathway, starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govrsc.org Through a series of seven enzymatic reactions, this pathway produces both IPP and DMAPP. rsc.org These C5 units are then sequentially condensed to form larger isoprenoid precursors. For diterpenoids, one molecule of DMAPP and three molecules of IPP are condensed to form the 20-carbon molecule geranylgeranyl diphosphate (GGPP), the universal precursor for all diterpenes. nih.govnih.govfrontiersin.org The exclusive use of the MEP pathway for taxane core biosynthesis underscores the metabolic compartmentalization within plant cells. oup.com

| Pathway | Starting Materials | Key Intermediate | Primary Products | Cellular Location | Relevance to this compound |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Mevalonic Acid (MVA) | IPP (for sesquiterpenes, triterpenes) | Cytosol | Not involved in core skeleton formation |

| Methylerythritol 4-Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-Phosphate | 2-C-methyl-D-erythritol 4-phosphate (MEP) | IPP and DMAPP (for monoterpenes, diterpenes) | Plastids | Primary source of precursors for the taxane core |

Overview of Taxane Biosynthesis Relevant to this compound

The journey from the linear GGPP molecule to the complex polycyclic structure of taxanes is a testament to intricate enzymatic catalysis. The biosynthesis of taxoids is a multi-step process involving cyclization, numerous oxygenations, and acylations. nih.govnih.gov

The committed step in taxane biosynthesis is the cyclization of GGPP, catalyzed by the enzyme taxadiene synthase (TS) . nih.govwikipedia.orgrhea-db.org This remarkable enzyme transforms the acyclic GGPP into the tricyclic hydrocarbon intermediate, taxa-4(5),11(12)-diene, which establishes the foundational 6-8-6 ring system of the taxane core. nih.govnih.govuniprot.org

Following the formation of the taxane skeleton, a series of post-cyclization modifications occur, primarily hydroxylation and acylation reactions, which create the vast diversity of taxoids found in nature. nih.gov These reactions are catalyzed by two major classes of enzymes:

Cytochrome P450 monooxygenases (P450s) : This large family of enzymes is responsible for introducing hydroxyl groups at various positions on the taxane core. nih.govnih.gov These oxygenations are critical for the subsequent steps and for the biological activity of the final molecules. Known taxoid hydroxylases include those that act at the C2, C5, C7, C9, C10, and C13 positions. nih.govnih.govpnas.org

Acyl-CoA-dependent acyltransferases : These enzymes transfer acyl groups (like acetyl or benzoyl groups) from a CoA thioester to the hydroxylated positions on the taxane ring. nih.govpnas.org This acylation increases the chemical diversity and can influence the solubility and biological activity of the taxoids. nih.gov

The biosynthesis proceeds through a complex network of intermediates, with various hydroxylations and acylations potentially occurring in different orders, creating a metabolic grid that leads to numerous taxoid products. nih.govnih.gov this compound, as a taxoid, is presumed to share these initial biosynthetic steps, starting from GGPP and proceeding through a series of hydroxylated and/or acylated taxadiene intermediates before the characteristic skeletal rearrangement occurs.

Putative Enzymatic Steps in this compound Formation

While the complete enzymatic sequence leading to this compound has not been fully elucidated, a putative pathway can be proposed based on its structure and the known enzymology of taxane biosynthesis. The formation of this compound likely involves the following key enzymatic activities:

Taxadiene Synthase (TS) : Catalyzes the initial cyclization of GGPP to form the taxadiene skeleton. nih.gov

Cytochrome P450 Hydroxylases : A sequence of hydroxylation reactions is required. Based on the this compound structure, hydroxylations at positions C5, C9, C10, and C13 are necessary. The precise order of these events is not known, but the initial hydroxylation is typically at the C5α position, catalyzed by taxadiene 5α-hydroxylase . pnas.org Subsequent hydroxylations at C10 (by taxane 10β-hydroxylase ) and C13 (by taxane 13α-hydroxylase ) would follow, likely on an acetylated intermediate. pnas.org

Acyltransferases : Acetylation, particularly at the C5 position by taxadien-5α-ol-O-acetyl transferase (TAT) , is a common early step in taxane biosynthesis and may precede further hydroxylations. nih.gov

Rearrangement Enzyme : A yet-unidentified enzyme, possibly a unique cytochrome P450 or another type of cyclase, is hypothesized to catalyze the key skeletal rearrangement that forms the abeo-taxane core. This step would likely occur after a specific pattern of oxygenation on the taxane skeleton has been established.

| Enzyme Class | Specific Enzyme (Example) | Putative Role in this compound Biosynthesis |

| Diterpene Cyclase | Taxadiene Synthase (TS) | Forms the initial tricyclic taxane skeleton from GGPP. |

| Cytochrome P450 Monooxygenases | Taxadiene 5α-hydroxylase, Taxane 10β-hydroxylase, Taxane 13α-hydroxylase | Introduce hydroxyl groups at specific positions (C5, C10, C13, etc.) on the taxane core. |

| Acyltransferases | Taxadien-5α-ol-O-acetyl transferase (TAT) | Adds acetyl groups to hydroxylated positions, influencing subsequent enzymatic steps. |

| Rearrangement Enzyme | (Putative) | Catalyzes the key 11(15→1) skeletal rearrangement to form the abeo-taxane structure. |

Rearrangement Mechanisms Leading to abeo-Taxane Skeleton

The defining structural feature of this compound is its 11(15→1)-abeo-taxane skeleton. wikipedia.orgnih.gov This structure differs from the normal taxane core (like that of paclitaxel) in that it possesses a 5-membered A ring, a 7-membered B ring, and a 6-membered C ring (a 5/7/6 system), as opposed to the typical 6/8/6 ring system. wikipedia.org This altered framework results from a complex intramolecular rearrangement.

The formation of the 11(15→1)-abeo-taxane skeleton is believed to proceed through a Wagner-Meerwein-type rearrangement. This class of reaction involves the migration of an alkyl group to an adjacent carbocation center. In the context of this compound biosynthesis, it is hypothesized that an appropriately functionalized taxane intermediate undergoes a reaction that generates a carbocation at the C1 position. This triggers the migration of the C15 methyl group from its original position to C11. Concurrently, the bond between C1 and C11 breaks, leading to the contraction of the A ring (from 6 to 5 members) and the B ring (from 8 to 7 members).

While the specific enzyme catalyzing this transformation in Taxus has not been identified, the proposed mechanism is chemically plausible and analogous rearrangements have been observed in other terpenoid biosynthetic pathways. The generation of the initial carbocation could be facilitated by an enzyme, possibly a specialized cytochrome P450, that activates a hydroxyl group at a key position, promoting its departure as a leaving group.

Biosynthetic Gene Cluster Identification and Characterization

In many plants and microbes, genes for specialized metabolic pathways are often physically linked on a chromosome, forming a biosynthetic gene cluster (BGC). nih.gov This co-localization is thought to facilitate the co-regulation and inheritance of the entire pathway. nih.gov

Research into the genomics of Taxus species has begun to uncover the organization of taxane biosynthetic genes. Studies have identified gene clusters that contain key enzymes for the pathway, including taxadiene synthase (TS) and several cytochrome P450 hydroxylases . researchgate.netnih.gov For example, a gene cluster containing TS and taxadiene 5α-hydroxylase, which catalyze the first two steps of the pathway, has been identified and shown to be activated by elicitors like jasmonates. nih.gov

While a specific BGC dedicated solely to this compound has not been characterized, it is highly probable that the genes responsible for its production are located within these larger taxane BGCs. The enzyme responsible for the unique abeo-taxane rearrangement is likely a paralog of other taxoid-modifying enzymes (such as a P450) that evolved a novel function. Identifying this specific gene within the known Taxus BGCs remains a key goal for fully elucidating this compound's biosynthesis. The analysis of co-expression patterns within these clusters, where genes in the same pathway are often transcribed together, provides a powerful tool for identifying candidate genes for uncharacterized biosynthetic steps. researchgate.net

Synthetic and Semisynthetic Approaches to Brevifoliol and Its Analogues

Strategies for Brevifoliol Total Synthesis

Despite the significant interest in the biological properties of this compound, a comprehensive total synthesis of this complex taxane (B156437) diterpenoid has not yet been reported in scientific literature. The intricate, densely functionalized, and stereochemically rich structure of the this compound scaffold presents a formidable challenge to synthetic chemists. The synthesis of the core 6-8-6 tricyclic ring system, characteristic of taxanes, coupled with the specific placement of numerous oxygenated functional groups and stereocenters, requires the development of highly strategic and efficient synthetic routes. While numerous total syntheses of other taxanes, most notably paclitaxel (B517696), have been achieved and stand as landmark accomplishments in organic synthesis, a dedicated strategy for the de novo synthesis of this compound from simple starting materials is yet to be published. The pursuit of a total synthesis would be a significant undertaking, likely requiring innovative methodologies for ring formation, as well as highly regioselective and stereoselective transformations to install the requisite functional groups with precision.

Semisynthesis from Natural Precursors

The primary route to obtaining this compound derivatives has been through the chemical modification of the natural product itself, which can be isolated from various Taxus species. This semisynthetic approach allows for the exploration of structure-activity relationships by systematically altering the functional groups on the this compound core.

Steglich Esterification for Derivative Preparation

A prominent method for the preparation of this compound ester analogs is the Steglich esterification. researchgate.net This reaction is a mild and efficient method for forming ester bonds between a carboxylic acid and an alcohol, utilizing a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction proceeds under neutral conditions and is well-suited for complex and sensitive substrates like this compound. A series of eighteen semisynthetic ester analogues of this compound have been prepared using this method to investigate their pharmacological potential. researchgate.net

Introduction of Specific Functional Groups

Researchers have successfully introduced a variety of functional groups at different positions of the this compound scaffold to create novel analogs. These modifications are often aimed at altering the compound's polarity, steric bulk, and potential for hydrogen bonding, which can in turn influence its biological activity.

The hydroxyl groups at positions C-5 and C-13 are common sites for modification. Specific functional groups that have been introduced include:

Acetyl groups: Acetylation of the hydroxyl groups is a common strategy to produce derivatives.

Trichloroethoxycarbonyl (Troc) groups: The Troc group serves as a protecting group for alcohols and can be introduced to selectively block certain reactive sites during a synthetic sequence.

Triethylsilyl (TES) ether groups: Silylation of hydroxyl groups to form TES ethers is another common protecting group strategy that can also influence the lipophilicity of the molecule.

Phenylisoserine (B1258129) moieties: The attachment of phenylisoserine side chains, which are crucial for the activity of paclitaxel, has also been explored with this compound. For instance, novel analogs have been synthesized by coupling this compound with 2-monosubstituted-4-phenyl-1,3-oxazolidine carboxylic acid, which after deprotection yields the desired phenylisoserine-containing derivative. nih.gov One such analog, C-13 oxidized this compound-5-[N-tert-butoxycarbonyl amino-(2'R,3'S)-3'-phenyl isoserine], has demonstrated interesting cytotoxic activity. nih.gov

Novel Chemical Transformations of the this compound Scaffold

Beyond the functionalization of existing hydroxyl groups, some chemical transformations of the this compound scaffold have been reported. These modifications often involve the core ring structure or the generation of new functionalities.

One notable transformation is the oxidation of the C-13 hydroxyl group. nih.gov This modification creates a ketone at a key position, which can then be used for further derivatization or to study the impact of this structural change on biological activity. The resulting C-13 oxidized this compound has been shown to retain significant cytotoxic activity and serves as a precursor for the synthesis of other novel analogs. nih.gov

Regioselective and Stereoselective Synthesis Considerations

In the context of semisynthesis, regioselectivity is a critical consideration due to the presence of multiple hydroxyl groups with varying reactivity on the this compound molecule. The selective functionalization of one hydroxyl group over another allows for the controlled synthesis of specific analogs. For example, the differential reactivity of the C-5 and C-13 hydroxyl groups can be exploited to introduce different functional groups at these positions. The choice of reagents, reaction conditions, and protecting group strategies are all crucial for achieving high regioselectivity.

Stereoselectivity is also a key aspect, particularly when introducing new chiral centers, such as in the attachment of the phenylisoserine side chain. The coupling of this compound with a specific stereoisomer of the side chain precursor ensures the formation of a diastereomerically pure final product. For example, the synthesis of analogs with the (2'R,3'S)-3'-phenylisoserine side chain maintains the desired stereochemistry known to be important for the biological activity of other taxanes. nih.gov The stereochemical integrity of the this compound core is generally preserved during these semisynthetic modifications.

While a total synthesis has not been reported, any future efforts in this area would need to meticulously address the stereocontrolled formation of each of the numerous chiral centers present in the this compound molecule. This would likely involve the use of asymmetric catalysis, chiral auxiliaries, or substrate-controlled reactions to establish the correct relative and absolute stereochemistry of the complex polycyclic system.

Biological Activities and Mechanistic Studies of Brevifoliol and Derivatives Excluding Human Clinical Data and Safety Profiles

In Vitro Cytotoxic and Anticancer Activities

The cytotoxic potential of brevifoliol and its analogues has been evaluated against a variety of human cancer cell lines. These studies aim to determine the ability of these compounds to inhibit the growth and proliferation of cancer cells in a laboratory setting.

Semi-synthetic derivatives of this compound have demonstrated notable cytotoxic effects against several human cancer cell lines.

Prostate Cancer: Seventeen ester analogues of this compound were assessed for their cytotoxicity, with two compounds in particular, designated as analogues 13 and 16, showing potent and selective activity against the PC-3 prostate cancer cell line. researchgate.netnih.gov

Lung and Cervical Cancer: In one study, five novel derivatives of this compound were synthesized and tested for in vitro cytotoxicity against four human cancer cell lines. researchgate.net Three of these derivatives exhibited significant inhibition of cell growth. researchgate.net The cell lines used in the associated mechanistic studies included the A-549 human lung cancer cell line and the HeLa cervical cancer cell line. researchgate.net

The potency of a compound's cytotoxic effect is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological process, such as cell proliferation, by 50%. altogenlabs.com The evaluation of this compound derivatives has involved determining these IC50 values through dose-response studies.

For instance, in the investigation of seventeen this compound esters, the cytotoxicity was evaluated using an MTT assay, a colorimetric assay for assessing cell metabolic activity. researchgate.netnih.gov The two most potent analogues, 13 and 16, were found to be selectively cytotoxic against PC-3 prostate cancer cells. nih.gov

Table 1: Cytotoxicity (IC50) of Select this compound Derivatives against Human Cancer Cell Lines Data for this table is based on descriptive findings in the source material; specific IC50 values for this compound derivatives were not explicitly provided in the search results.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| This compound Analogue 13 | Prostate (PC-3) | Potent Activity |

| This compound Analogue 16 | Prostate (PC-3) | Potent Activity |

| This compound Derivative 1a | Not Specified | Significant Inhibition |

| This compound Derivative 1b | Not Specified | Significant Inhibition |

Anti-tubercular Potential

In addition to anticancer research, this compound and its derivatives have been explored for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Eighteen semi-synthetic ester derivatives of this compound were screened for their potential anti-tubercular activity. nih.gov The screening was conducted against the H37Ra avirulent strain of Mycobacterium tuberculosis. nih.gov This research identified two derivatives, the 3-[chloro (7)] and 3,5-[dinitro (8)] benzoic acid esters, as the most active against the pathogen. nih.gov

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov For the most active this compound derivatives tested against Mycobacterium tuberculosis H37Ra, the MIC was determined.

Table 2: Anti-tubercular Activity (MIC) of this compound Derivatives against M. tuberculosis H37Ra

| Derivative | Target Strain | MIC (µg/mL) |

|---|---|---|

| 3-[chloro] benzoic acid ester (7) | M. tuberculosis H37Ra | 25 |

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which a compound exerts its biological effect is crucial for its development as a potential therapeutic agent. Studies on this compound derivatives have begun to elucidate these mechanisms in both anticancer and anti-tubercular contexts.

Anticancer Mechanisms:

Apoptosis and Cell Cycle Arrest: In prostate cancer cells (PC-3), a potent this compound ester (analogue 13) was found to induce apoptosis, or programmed cell death, by activating caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netnih.gov This analogue also caused the cancer cells to arrest in the S and G2/M phases of the cell cycle, thereby preventing their division and proliferation. researchgate.netnih.gov

Molecular Docking Studies: In silico (computer-based) molecular docking studies have been used to predict how this compound derivatives might interact with specific molecular targets. researchgate.net These studies suggested potential mechanisms of action against different cancer types: interaction with microtubules in the case of the A-549 lung cancer cell line, with indoleamine 2,3-dioxygenase in PC-3 and DU-145 prostate cancer cell lines, and with uridine (B1682114) phosphorylase 1 in the HeLa cervical cancer cell line. researchgate.net

Anti-tubercular Mechanisms:

Enzyme Inhibition: In silico docking studies were also performed to investigate the anti-tubercular mechanism. The active derivatives 7 and 8 were docked with the mycobacterial enzyme InhA (enoyl-ACP reductase), a crucial enzyme involved in the synthesis of the mycobacterial cell wall. nih.gov The results indicated that these derivatives bound effectively within the binding pocket of InhA, showing a higher binding affinity than the standard anti-tubercular drug isoniazid. nih.gov This suggests that the anti-tubercular activity of these this compound derivatives may stem from the inhibition of this vital enzyme. nih.gov

Interaction with Microtubules and Cell Cycle Arrest

Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, specifically in the formation of the mitotic spindle that segregates chromosomes. researchgate.netnih.gov The disruption of microtubule dynamics is a known mechanism for inducing cell cycle arrest and is a target for various anticancer agents. researchgate.net

Studies on semi-synthetic derivatives of this compound have demonstrated their capacity to interfere with the cell cycle. One notable ester derivative, referred to as analogue 13, was shown to induce cell cycle arrest in the S and G2/M phases in PC-3 prostate cancer cells. nih.gov This disruption of the normal cell cycle progression prevents the cancer cells from completing division, thereby inhibiting their proliferation. nih.gov

To explore the underlying mechanism of this activity, in silico molecular docking studies have been conducted. These computational analyses investigated the interaction of novel glucosidated derivatives of this compound with specific molecular targets. For the human lung cancer cell line A-549, the docking studies successfully validated microtubules as a potential molecular target for these this compound derivatives, suggesting that their cytotoxic effects may stem from direct interaction with the tubulin protein, thus altering microtubule dynamics and leading to the observed cell cycle arrest. researchgate.net

Table 1: Effect of this compound Analogue 13 on Cell Cycle Progression in PC-3 Cells

| Cell Line | Compound | Observed Effect |

|---|---|---|

| PC-3 (Prostate Cancer) | Analogue 13 | S and G2/M Phase Arrest |

Data sourced from scientific studies on this compound derivatives. nih.gov

Modulation of Cellular Pathways (e.g., NF-κB pathway inhibition)

Cellular signaling pathways are complex networks that control fundamental cellular processes, and their dysregulation is a hallmark of cancer. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immune response, cell proliferation, and survival. mdpi.commdpi.com Its aberrant activation is linked to many inflammatory diseases and cancers, making it a key target for therapeutic intervention. frontiersin.org The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the NF-κB p65–p50 heterodimer to translocate to the nucleus and activate gene expression. nih.gov

While direct studies on this compound's effect on the NF-κB pathway are limited in the available research, studies have been conducted on related compounds. For instance, Methyl Brevifolincarboxylate, a derivative, has been shown to attenuate inflammation in hepatocytes by modulating the AMPK/NF-κB signaling pathway. This suggests that compounds structurally related to this compound may have the potential to interfere with this critical cellular pathway. However, further research is needed to determine if this compound itself directly inhibits NF-κB or its associated proteins like IKKβ and IκBα.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key feature of many anticancer agents is their ability to trigger this self-destruction mechanism in tumor cells. nih.gov The apoptotic process can be initiated through various signaling cascades, with a central role played by a family of proteases called caspases.

Research into the biological effects of this compound derivatives has shown their capability to induce apoptosis in cancer cells. Specifically, a C5 ester derivative of this compound, analogue 13, was found to trigger apoptosis in prostate cancer (PC-3) cells. The mechanism for this induction was identified as the activation of the caspase pathway, specifically involving the activation of caspase-3. nih.gov The activation of this executioner caspase leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death. nih.gov

Selectivity in Biological Activity

A critical aspect of cancer chemotherapy is selectivity—the ability of a drug to kill cancer cells while sparing healthy, non-cancerous cells. mdpi.com This differential activity minimizes side effects and improves the therapeutic window of a treatment. Selectivity is often quantified using a Selectivity Index (SI), which is calculated as the ratio of the cytotoxic concentration of a compound in a normal cell line to its cytotoxic concentration in a cancer cell line (IC50 normal cells / IC50 cancer cells). nih.govnih.gov A higher SI value (typically >2 or 3) indicates a greater selectivity for cancer cells. nih.govnih.gov

Studies on semi-synthetic analogues of this compound have demonstrated promising selectivity. Two C5 ester derivatives, analogues 13 and 16, were found to exhibit potent cytotoxic activity that was selective against the PC-3 prostate cancer cell line. nih.gov This finding suggests that these compounds preferentially target and kill the cancerous cells over other cell types. Furthermore, in vivo acute oral toxicity studies in Swiss albino mice showed that analogue 13 was safe up to a high dose, providing further evidence of its potential selectivity and favorable profile. nih.gov While these studies indicate selective action, specific IC50 values for this compound derivatives against a panel of healthy cell lines were not detailed in the search results, precluding the calculation of a precise Selectivity Index.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Elements for Activity

A pivotal finding in the SAR analysis of brevifoliol derivatives is the critical role of the exocyclic unsaturated ketone at ring C. nih.govresearchgate.net Research involving the synthesis and cytotoxic evaluation of numerous derivatives has established this structural element as essential for their biological activity. nih.govnih.gov Compounds lacking this specific feature were found to be inactive. nih.gov Conversely, the α,β-unsaturated ketone located at ring A was determined to have no significant effect on the cytotoxic activity of these compounds. nih.govresearchgate.netnih.gov This highlights the C-ring's exocyclic unsaturated ketone as a primary pharmacophore for the observed biological effects.

Impact of Functional Group Modifications on Biological Efficacy

Systematic modification of functional groups on the this compound scaffold has provided a deeper understanding of the SAR. A study evaluating twenty-one derivatives of taxchinin A and this compound against the human non-small cell lung cancer (A549) cell line revealed significant variations in cytotoxicity based on structural changes. nih.gov

Key findings from these modifications include:

Oxidation at C5: The introduction of a carbonyl group at the C5 position was shown to enhance cytotoxicity. For instance, the 5-oxo derivative of taxchinin A (13) and the 5,13-dioxo derivative (4) exhibited potent activity with IC₅₀ values of 3.16 μM and 1.68 μM, respectively, whereas taxchinin A itself was inactive. nih.gov

Modifications at C13 and C15: The derivatives 5-Oxo-13-TBDMS-taxchinin A (11) and 5-oxo-13,15-epoxy-13-epi-taxchinin A (15) were the most potent compounds synthesized, with IC₅₀ values of 0.48 μM and 0.75 μM, respectively. nih.govresearchgate.net

Epoxy Group: The 13,15-epoxy derivative (16) was inactive, but its oxidized counterpart (17) showed marginal activity, indicating that both the presence and the electronic state of substituents in this region are important. nih.gov

Esterification: A series of semisynthetic ester analogues of this compound were prepared and evaluated for their potential against insulin (B600854) resistance. One analogue, in particular, was found to be highly potent in reversing TNF-α induced insulin resistance in skeletal muscle cells. nih.gov

The cytotoxic activities of selected this compound and taxchinin A derivatives are summarized in the table below.

| Compound | Derivative Description | IC₅₀ (μM) against A549 cells |

| 3 | 13-oxo-taxchinin A | Inactive |

| 4 | 5,13-dioxo-taxchinin A | 1.68 |

| 11 | 5-Oxo-13-TBDMS-taxchinin A | 0.48 |

| 12 | 5-oxo-6-ene derivative | Moderate to Good |

| 13 | 5-oxo-taxchinin A | 3.16 |

| 15 | 5-oxo-13,15-epoxy-13-epi-taxchinin A | 0.75 |

| 16 | 13,15-epoxy derivative | Inactive |

| 17 | Oxidized 13,15-epoxy derivative | Marginal Activity |

| 18 | 5,13-dioxo-1,6-diene derivative | Moderate to Good |

| 19 | 5,13-dioxo-6-ene derivative | Moderate to Good |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional arrangement of atoms, or conformation, of a molecule is often a decisive factor in its biological activity. mdpi.com For this compound derivatives, conformational changes in the taxane (B156437) rings are believed to contribute significantly to their cytotoxic potency. nih.govresearchgate.netnih.gov The enhanced activity observed in highly potent derivatives like 5-Oxo-13-TBDMS-taxchinin A (11) and 5-oxo-13,15-epoxy-13-epi-taxchinin A (15) may be attributable to specific conformational shifts induced by the chemical modifications. nih.gov The analysis of the coupling constant (J-value) between H-2 and H-3 in the NMR spectra of these compounds serves as an indicator of these conformational changes. nih.gov Such analyses are critical for understanding how a ligand's shape influences its interaction with a biological target, a key aspect of drug design. mdpi.combiomedres.us

Computational Chemistry Approaches in SAR/QSAR

Computational chemistry provides powerful tools for elucidating and predicting the biological activity of compounds, thereby accelerating the drug discovery process. oncodesign-services.com Techniques like Comparative Molecular Field Analysis (CoMFA), 2D-QSAR, and molecular docking are integral to modern SAR and QSAR studies. jocpr.comlongdom.org

CoMFA is a 3D-QSAR technique used to establish a correlation between the biological activity of molecules and their 3D steric and electrostatic properties. slideshare.netmdpi.com A 3D-QSAR study was conducted on a series of this compound and taxchinin A derivatives to further investigate their SAR. nih.govresearchgate.net This analysis resulted in an optimal predictive Comparative Molecular Field Analysis (CoMFA) model with a cross-validated r² (q²) value of 0.64. nih.govresearchgate.netnih.gov This q² value indicates a good level of predictive ability for the model. The contour maps generated from such CoMFA models can guide the design of new, more potent inhibitors by highlighting regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. nih.gov

2D-QSAR models are mathematical equations that relate the biological activity of a set of compounds to their 2D structural properties or physicochemical descriptors. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to develop these models by finding the best linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors). nih.govyoutube.com These models attempt to correlate properties like molecular weight, lipophilicity (logP), and electronic parameters with biological potency. longdom.org While specific 2D-QSAR studies on this compound were not detailed in the available literature, this approach represents a standard method for building predictive models that can guide the synthesis of new analogues with potentially improved activity. mdpi.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govfrontiersin.org This technique is instrumental in predicting the binding affinity and interaction patterns between a drug candidate and its biological target. journalijar.com In studies involving this compound analogues, in-silico molecular docking has been employed to understand their pharmacological potential. nih.gov For instance, docking studies were used to investigate the binding of potent this compound analogues to targets like tumor necrosis factor (TNF-α) and the Human Insulin Receptor. nih.gov The results of these simulations revealed that a particularly effective analogue possessed a more promising binding affinity towards both receptors compared to a control drug, metformin. nih.gov Such predictions of binding affinity, often expressed in kcal/mol, help in prioritizing compounds for further experimental testing. taylorandfrancis.commdpi.com

Derivatization and Analog Development for Enhanced Efficacy and Specificity

Synthesis of Glucosidated Derivatives

To enhance the water solubility and potentially the cytotoxic activity of brevifoliol, researchers have explored the synthesis of its glucosidated derivatives. One study reported the synthesis of five new derivatives of this compound, including three glucosidated compounds. researchgate.net The synthesis involved the reaction of this compound with different acetylated sugars. These novel glucosidated derivatives were then evaluated for their in vitro cytotoxicity against four human cancer cell lines. The results indicated that the glucosidated derivatives exhibited significant inhibition of cell growth, suggesting that the addition of a sugar moiety can be a viable strategy for developing more effective this compound-based anticancer agents. researchgate.net The rationale behind this approach is that increasing the hydrophilicity of this compound might enhance its cytotoxic effects. researchgate.net

| Derivative Type | Key Findings | Reference |

| Glucosidated Derivatives | Showed significant inhibition of cancer cell growth. | researchgate.net |

Esterification at C-5, C-13, and other positions

Esterification at the C-5 and C-13 hydroxyl groups of this compound has been a primary focus for generating a diverse library of analogs with potentially improved anticancer activity.

In one study, seventeen diverse C-5 ester analogues of this compound were synthesized using the Steglich esterification reaction. nih.govresearchgate.net These analogues were then screened against a panel of human cancer cell lines. Two of the semi-synthetic analogues demonstrated potent and selective cytotoxicity against PC-3 prostate cancer cells. nih.govresearchgate.net Further investigation into the mechanism of action revealed that one of the lead compounds induced S and G2/M phase arrest in the cell cycle and triggered apoptosis through the activation of caspase-3. nih.govresearchgate.net

Another research effort focused on the synthesis of seven novel this compound analogues by coupling this compound with a 2-monosubstituted-4-phenyl-1,3-oxazolidine carboxylic acid, which effectively attaches a phenylisoserine (B1258129) side chain, a key structural feature of paclitaxel (B517696). researchgate.netnih.gov The cytotoxic activities of these synthesized analogues were tested against four different human cancer cell lines: oral (KB), breast (MCF-7), colon (CaCO2), and liver (HepG-2). nih.gov Notably, the C-13 oxidized this compound-5-[N-tert-butoxycarbonyl amino-(2'R,3'S)-3'-phenyl isoserine] analogue displayed selective and potent cytotoxicity, particularly against the liver cancer cell line. nih.gov This suggests that modifications at both the C-5 and C-13 positions are crucial for modulating the biological activity of this compound. The study also found that the C-13 oxidized this compound retained significant activity. nih.gov

| Position of Esterification | Synthesized Analogues | Key Findings | Reference |

| C-5 | Seventeen diverse ester analogues | Two analogues showed potent and selective cytotoxicity against PC-3 prostate cancer cells. One lead compound induced apoptosis via caspase-3 activation. | nih.govresearchgate.net |

| C-5 and C-13 | Seven novel analogues with phenylisoserine side chains | C-13 oxidized this compound-5-[N-tert-butoxycarbonyl amino-(2'R,3'S)-3'-phenyl isoserine] analogue exhibited selective and potent cytotoxicity against a liver cancer cell line. | researchgate.netnih.gov |

Design of Dual-Functional Taxoid Derivatives

The design of dual-functional taxoid derivatives of this compound aims to create molecules that can interact with multiple cellular targets or possess combined therapeutic actions, potentially leading to synergistic anticancer effects and overcoming drug resistance. While the concept of dual-functional agents is a promising area of cancer research, specific examples derived directly from this compound are still emerging.

The synthesis of this compound analogues with a phenylisoserine side chain, similar to that of paclitaxel, can be considered a step towards creating dual-functional molecules. researchgate.netnih.gov These hybrids combine the core structure of this compound with a side chain known to be critical for the tubulin-binding activity of paclitaxel. Such a design could potentially result in a molecule with a modified or enhanced mechanism of action compared to the parent compound. The selective cytotoxicity of the C-13 oxidized this compound-5-[N-tert-butoxycarbonyl amino-(2'R,3'S)-3'-phenyl isoserine] analogue against a liver cancer cell line hints at the potential of this approach to develop more targeted therapies. nih.gov

Further research in this area could involve designing this compound derivatives that not only target microtubules but also inhibit other key cellular processes involved in cancer progression, such as signaling pathways or angiogenesis.

Exploration of Novel this compound Conjugates

The development of novel this compound conjugates by linking the molecule to other chemical entities represents a sophisticated strategy to improve its therapeutic index. This approach can enhance drug delivery to tumor tissues, increase solubility, and potentially reduce systemic toxicity. While specific studies on this compound conjugates are not extensively reported, the principles of drug conjugation are well-established and offer a promising avenue for future research.

Potential strategies for creating novel this compound conjugates include:

Antibody-Drug Conjugates (ADCs): this compound could be attached to a monoclonal antibody that specifically targets a receptor overexpressed on the surface of cancer cells. This would ensure targeted delivery of the cytotoxic agent to the tumor site, minimizing damage to healthy tissues.

Polymer-Drug Conjugates: Conjugating this compound to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG) or other natural polymers, could improve its pharmacokinetic properties. This process, often referred to as PEGylation, can increase the drug's half-life in circulation, enhance its solubility, and reduce its immunogenicity.

Targeting Ligand Conjugates: Attaching small molecules that have a high affinity for receptors overexpressed on cancer cells, such as folic acid or certain carbohydrates, can facilitate the targeted uptake of this compound by tumor cells.

These conjugation strategies hold the potential to transform this compound into a highly targeted and effective anticancer agent, though further research and development are necessary to realize this potential.

Advanced Analytical Methodologies for Brevifoliol Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are fundamental to the structural characterization of newly synthesized or isolated derivatives of brevifoliol. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular framework and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure elucidation of organic molecules, including this compound and its analogues. youtube.comnih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide precise information about the carbon-hydrogen framework.

In the synthesis of novel glucosidated derivatives of this compound, ¹H and ¹³C NMR spectra were crucial for confirming the successful attachment and structure of the glucose moiety. mdpi.com The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal connectivity between neighboring nuclei. mdpi.com For instance, the anomeric proton (H-1') of the glucose unit in a synthesized derivative typically appears as a distinct doublet in the ¹H NMR spectrum, confirming its presence and stereochemistry. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative

This table presents selected spectral data for a synthesized glucosidated derivative of this compound as reported in the literature. mdpi.com

| Assignment | ¹H NMR (300 MHz) Chemical Shift (δ, ppm) | ¹³C NMR (75 MHz) Chemical Shift (δ, ppm) |

|---|---|---|

| H-7 | 5.30 (dd, J=5.4, 12.3 Hz) | 59.0 (C-1) |

| H-9 | 5.26 (d, J=6 Hz) | 30.4 (C-2) |

| H-10 | 6.24 (d, J=6 Hz) | 36.8 (C-3) |

| H-13 | 5.78 (t) | 42.1 (C-4) |

| H-19 | 1.10 (s, 3H) | 21.2 (C-5) |

| H-20a | 4.90 (br s, 1H) | 34.5 (C-6) |

| H-1' (Anomeric) | 5.79 (d, J=8.1 Hz) | 99.8 (C-1') |

| H-2' | 5.08 (m) | 72.3 (C-2') |

| H-3' | 4.98 (m) | 75.9 (C-3') |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. nih.gov For the synthesized derivatives of this compound, mass spectral data were used to confirm their structures. mdpi.com

The fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues for structural elucidation. nih.gov While specific fragmentation pathways for this compound are not extensively detailed, taxanes typically undergo characteristic fragmentation. This includes the cleavage of ester side chains and neutral losses of small molecules like water and acetic acid, which helps in identifying the core taxane (B156437) skeleton and the nature of its substituents. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. phcogj.com The IR spectra of this compound derivatives show characteristic absorption bands that confirm the presence of key functional groups. mdpi.com

For example, the presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The stretching vibration of a carbonyl group (C=O) in an ester is typically observed as a strong, sharp peak around 1700-1750 cm⁻¹. mdpi.com These characteristic bands provide corroborative evidence for the molecular structures established by NMR and MS. mdpi.com

Table 2: Characteristic IR Absorption Bands for a this compound Derivative

Data represents key functional group absorptions for a synthesized this compound derivative. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3420 | O-H Stretching | Hydroxyl |

| ~2927 | C-H Stretching | Alkane |

| ~1740 | C=O Stretching | Ester Carbonyl |

| ~1240 | C-O Stretching | Ester |

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for the separation, purification, and quantification of this compound from complex mixtures such as plant extracts or reaction products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of taxane diterpenoids from Taxus species. nih.govresearchgate.net While a specific validated method for this compound quantification is not prominently available, methods developed for closely related taxanes like paclitaxel (B517696) and baccatin III are directly applicable. nih.govmdpi.com

These methods typically employ reversed-phase chromatography, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. nih.gov A gradient elution, commonly using a mixture of water and acetonitrile or methanol (B129727), allows for the efficient separation of multiple taxanes with varying polarities within a single analytical run. mdpi.comnih.gov Detection is most often performed using a UV detector, as the taxane structure contains chromophores that absorb light in the UV region, typically around 227 nm. mdpi.comnih.gov Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, linear, and specific for the intended analysis. researchgate.netmdpi.com

Table 3: Typical HPLC Parameters for the Analysis of Taxanes

This table summarizes common conditions used for the HPLC analysis of taxane diterpenoids from Taxus extracts. mdpi.commdpi.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 227 nm |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net It is the premier tool for metabolite profiling and biodistribution studies. nih.gov

In the context of this compound research, LC-MS is employed for untargeted metabolomic analysis of Taxus cell cultures and extracts to identify a broad range of secondary metabolites, including novel or unexpected taxoids. mdpi.comresearchgate.netcabidigitallibrary.org This approach helps in understanding the metabolic pathways and the chemical diversity within the Taxus genus. thieme-connect.de The workflow involves extracting metabolites from the biological matrix, separating them on an LC column, and then detecting and identifying them using a high-resolution mass spectrometer. youtube.com

Advanced Characterization Techniques (e.g., X-ray Crystallography of derivatives/complexes where applicable)

The definitive confirmation of a molecule's three-dimensional structure is often achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for complex natural products like this compound and its analogues. However, the application of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound of interest, which can be a significant challenge.

In the available scientific literature, while the synthesis and characterization of numerous this compound derivatives have been reported, detailed studies employing X-ray crystallography for their structural analysis are not prominently featured. The characterization of these compounds has primarily relied on a combination of other sophisticated spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, has been the cornerstone for the structural elucidation of this compound and its derivatives. For instance, the abeo-taxane structure of this compound was unequivocally defined through the ¹³C NMR analysis of its 5-acetyl-13-oxo derivative. Researchers have extensively used these techniques to confirm the successful synthesis of various analogues, including those prepared through esterification at the C-5 and C-13 positions.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is another critical tool used to determine the elemental composition and molecular weight of newly synthesized this compound derivatives, providing strong evidence for their proposed structures.

The synthesis of novel derivatives of this compound has been a focal point of research, with characterization data being paramount. The table below summarizes the types of analytical techniques that have been instrumental in the characterization of these compounds, as reported in the literature.

| Derivative Type | Analytical Techniques Employed | Key Findings |

| Acetyl, Troc, and TES group derivatives | ¹H NMR, ¹³C NMR, MS | Successful introduction of protecting groups at C-5 and C-13. |

| Ester derivatives (e.g., with cinnamic acid, phenyllactic acid) | ¹H NMR, ¹³C NMR, IR, MS | Confirmation of esterification at specific hydroxyl groups. |

| Glucosidated derivatives | ¹H NMR, ¹³C NMR, IR, MS | Establishment of the structure of novel glycosidic analogues. |

| C-13 oxidized this compound analogues | ¹H NMR, ¹³C NMR, IR, MS | Characterization of derivatives with modifications at the C-13 position. |

While the direct application of X-ray crystallography to this compound derivatives is not extensively documented in the reviewed literature, its potential for providing unambiguous structural proof remains significant. Future research in this area would benefit from successful crystallographic studies to further solidify the understanding of the conformational and stereochemical details of this important class of natural product derivatives.

Future Perspectives and Research Gaps

Unexplored Biological Activities beyond Anticancer and Anti-tubercular Potential

While the anticancer and anti-tubercular activities of brevifoliol are well-documented, its broader pharmacological profile remains largely uncharted territory. Preliminary studies and the activities of structurally related compounds suggest that this compound's therapeutic applications could extend into several other key areas of human health.

Recent investigations have begun to shed light on these possibilities. A notable study explored the potential of semi-synthetic ester analogues of this compound in addressing insulin (B600854) resistance. nih.govbenthamdirect.com In this research, an insulin resistance condition was induced in skeletal muscle cells using the pro-inflammatory cytokine TNF-α. Several this compound analogues demonstrated a significant ability to reverse this condition. nih.govbenthamdirect.com One particular analogue, designated as analogue 17, was found to be the most potent. nih.gov It not only reversed TNF-α-induced insulin resistance but also inhibited the production of TNF-α in macrophage cells, indicating potential anti-inflammatory activity as well. nih.gov These findings suggest that this compound derivatives could be investigated as drug-like candidates for managing insulin resistance conditions. nih.govbenthamdirect.com

Furthermore, the traditional use of Taxus wallichiana, a source of this compound, in folklore medicine for managing inflammatory disorders points towards a potential anti-inflammatory role for the compound itself. researchgate.net One study showed that a this compound carbamate (B1207046) derivative exhibited moderate anti-inflammatory activity by reducing the expression of cytokines TNF-α and IL-6. researchgate.net Given the central role of inflammation in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and autoimmune conditions, systematic evaluation of this compound and its analogues for anti-inflammatory effects is a critical research gap.

Other potential avenues for exploration include antiviral, antifungal, and immunomodulatory activities. researchgate.net A comprehensive screening of this compound against a wide array of viral and fungal pathogens, as well as an in-depth analysis of its effects on immune cell function, could unveil novel therapeutic applications.

Deeper Elucidation of Biosynthetic Pathways

The biosynthesis of taxoids, including the well-known anticancer drug paclitaxel (B517696), is a highly complex process involving numerous enzymatic steps. oup.comnih.gov While the pathway for paclitaxel has been largely elucidated, the specific biosynthetic route to this compound, a rearranged taxane (B156437), is not fully understood. nih.gov A deeper understanding of this pathway is crucial for developing biotechnological production methods.

The biosynthesis of taxoids begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the taxane skeleton, a reaction catalyzed by taxadiene synthase (TS). nih.govnih.gov This is followed by a series of at least 19 subsequent hydroxylation, acylation, and oxidation reactions, catalyzed by various enzymes including cytochrome P450 monooxygenases and transferases, to produce the final complex taxoid. nih.govnih.gov

Key Research Gaps in this compound Biosynthesis:

Identification of Rearrangement Enzymes: A critical unknown is the specific enzyme or set of enzymes responsible for the characteristic 11(15→1)-abeo-taxane rearrangement that defines this compound's structure. Identifying these enzymes is a primary goal.

Characterization of Pathway Intermediates: The complete sequence of intermediates leading from the basic taxane core to this compound has not been mapped. Isolating and structurally characterizing these transient molecules are essential for pathway elucidation. nih.govresearchgate.net

Unraveling these complexities will likely require a combination of genetic manipulation, enzymatic assays, and advanced analytical techniques to identify and characterize the genes, enzymes, and intermediate molecules involved. nih.govbiorxiv.org

Development of Sustainable Production Methods (e.g., in vitro cell culture optimization)

The natural abundance of this compound in Taxus species is low, and the trees themselves are often slow-growing and endangered, making extraction from natural sources unsustainable and economically challenging. oup.comnih.gov Plant cell culture has emerged as a viable and promising alternative for the sustainable production of taxoids like paclitaxel and, by extension, this compound. oup.comnih.govnih.gov However, significant optimization is required to make this a commercially feasible production platform.

Taxus cell suspension cultures offer a controlled environment for producing taxoids, independent of geographical and climatic constraints. oup.com The primary challenge lies in the low and often unstable yields of the desired compounds. wpi.edu Research efforts are focused on several key areas to enhance productivity.

Strategies for Optimizing In Vitro Production:

| Strategy | Description | Key Parameters to Optimize |

|---|---|---|

| Media Optimization | Tailoring the nutrient composition of the culture medium to meet the specific metabolic needs of the Taxus cell lines. | Carbon source (sugars), nitrogen levels, phosphate (B84403) concentration, plant growth regulators (e.g., auxins, cytokinins). |

| Elicitation | Using chemical or biological agents (elicitors) to induce stress responses in the cells, which often triggers the increased production of secondary metabolites. | Methyl jasmonate, salicylic (B10762653) acid, fungal extracts, heavy metal ions. |

| Precursor Feeding | Supplying the cell cultures with biosynthetic precursors to increase the metabolic flux towards taxoid production. | Phenylalanine, benzoic acid derivatives. |

| Bioreactor Design & Operation | Optimizing the physical and chemical environment within the bioreactor to support high-density cell growth and productivity. | Agitation speed, aeration rates, temperature, pH control, feeding strategies (fed-batch, perfusion). |

| Genetic Engineering | Modifying the genetic makeup of the Taxus cells to enhance the expression of key biosynthetic enzymes or suppress competing metabolic pathways. wpi.edu | Overexpression of rate-limiting enzymes, silencing of genes in competing pathways. wpi.edu |

Developing a robust and economically viable in vitro production process for this compound will require a multi-faceted approach, integrating these optimization strategies to create high-yielding, stable cell lines and efficient bioreactor protocols. grantome.com

Rational Design of Highly Potent and Selective this compound-based Agents